molecular formula C13H17F3N2O3S B2663836 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1207038-20-7

1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2663836
CAS No.: 1207038-20-7
M. Wt: 338.35
InChI Key: FGJIUOBUIUTPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C13H17F3N2O3S and its molecular weight is 338.35. The purity is usually 95%.
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Scientific Research Applications

5-HT7 Receptor Antagonists

Research by Yoon et al. (2008) has focused on the preparation of piperazine derivatives, including compounds similar to 1-((3-Methoxyphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, as 5-HT7 receptor antagonists. These compounds have shown activity in the nanomolar range and exhibited selectivity over other serotonin receptor subtypes, making them potential candidates for neurological or psychiatric disorders (Yoon et al., 2008).

Structural and Computational Analysis

Kumara et al. (2017) conducted crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations on novel piperazine derivatives. This research is significant for understanding the molecular characteristics and reactive sites of such compounds, which can inform their potential applications in various scientific fields (Kumara et al., 2017).

HIV-1 Reverse Transcriptase Inhibitors

Romero et al. (1994) explored the synthesis and evaluation of analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine for their inhibition of HIV-1 reverse transcriptase. This study highlights the potential use of piperazine derivatives in the development of treatments for HIV (Romero et al., 1994).

Adenosine A2B Receptor Antagonists

Borrmann et al. (2009) designed and synthesized a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as adenosine A2B receptor antagonists. These compounds showed subnanomolar affinity and high selectivity, highlighting their potential in therapeutic applications, particularly in conditions where modulation of adenosine receptors is beneficial (Borrmann et al., 2009).

Radiopharmaceutical Applications

Patel et al. (2019) developed a novel radiopharmaceutical, [18F]DASA-23, for measuring pyruvate kinase M2 levels by positron emission tomography (PET). This compound has shown promise in the non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2, a key biomarker in cancer glycolytic re-programming (Patel et al., 2019).

Antioxidant and Antimicrobial Activities

Research has also been conducted on the antioxidant properties of piperazine derivatives. For example, Malík et al. (2017) evaluated the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a piperazin-1´-yl moiety. They found promising activity comparable to reference drugs, suggesting potential applications in oxidative stress-related conditions (Malík et al., 2017).

Mallesha et al. (2011) synthesized a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives with significant antimicrobial activity against various bacterial and fungal strains. These compounds also showed moderate antioxidant activity, highlighting their potential in antimicrobial and antioxidative therapies (Mallesha et al., 2011).

Properties

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3S/c1-21-11-3-2-4-12(9-11)22(19,20)18-7-5-17(6-8-18)10-13(14,15)16/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJIUOBUIUTPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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